Methyl 6-aminoisochromane-3-carboxylate
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Overview
Description
Methyl 6-aminoisochromane-3-carboxylate is an organic compound with the molecular formula C11H13NO3 It is a derivative of isochroman, a bicyclic structure that contains a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-aminoisochromane-3-carboxylate typically involves the reaction of isochroman derivatives with appropriate reagents. One common method is the reaction of 6-nitroisochroman-3-carboxylate with methylamine under reducing conditions to yield the desired amino compound. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoisochromane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, secondary amines, tertiary amines, and various substituted isochroman derivatives.
Scientific Research Applications
Methyl 6-aminoisochromane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-aminoisochromane-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate: Exhibits antiproliferative and antimicrobial activity.
Uniqueness
Methyl 6-aminoisochromane-3-carboxylate is unique due to its isochroman structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Biological Activity
Methyl 6-aminoisochromane-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
This compound features an iso-chromane core structure, which is known to be involved in various biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against Hepatitis B Virus (HBV). In vitro experiments demonstrated that this compound exhibits significant inhibition of HBV replication. The results indicated that at a concentration of 10 µM, it effectively reduced viral load without notable cytotoxicity, making it a promising candidate for further antiviral research .
The proposed mechanism of action for this compound involves its interaction with viral entry pathways. Molecular docking studies suggest that it may bind to specific viral proteins, hindering their ability to facilitate infection in host cells. This interaction potentially disrupts the viral life cycle and reduces replication rates .
Antioxidant Properties
In addition to its antiviral activity, this compound has been investigated for its antioxidant properties. Research indicates that it may scavenge free radicals and reduce oxidative stress in cellular systems, which could contribute to its therapeutic effects in various diseases .
Case Study 1: Anti-HBV Efficacy
A study conducted on human hepatoma cell lines (HepG2) stably transfected with the NTCP gene provided insights into the efficacy of this compound against HBV. The experimental setup allowed for a full replication cycle of HBV, enabling researchers to assess the compound's inhibitory effects accurately. The findings revealed a substantial decrease in HBV DNA levels in treated cells compared to untreated controls, supporting its potential as an antiviral agent .
Case Study 2: Safety Profile Evaluation
Another critical aspect of evaluating this compound involved assessing its safety profile through cytotoxicity assays. The results showed that the compound exhibited low toxicity across various concentrations, indicating a favorable safety margin for therapeutic applications .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Concentration (µM) | Inhibition (%) | Cytotoxicity (IC50) |
---|---|---|---|
Anti-HBV | 10 | Significant | >50 |
Antioxidant | N/A | Moderate | N/A |
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 6-amino-3,4-dihydro-1H-isochromene-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)10-5-8-4-9(12)3-2-7(8)6-15-10/h2-4,10H,5-6,12H2,1H3 |
InChI Key |
MMAUREFYWOLOCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CO1)C=CC(=C2)N |
Origin of Product |
United States |
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